molecular formula C4H4N4O7 B14607199 4,5-Furazandimethanol dinitrate CAS No. 57449-43-1

4,5-Furazandimethanol dinitrate

Katalognummer: B14607199
CAS-Nummer: 57449-43-1
Molekulargewicht: 220.10 g/mol
InChI-Schlüssel: FELQBVPTAWJQAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Furazandimethanol dinitrate is an organic compound with the molecular formula C₄H₄N₄O₇ and a molecular weight of 220.0972 g/mol This compound is characterized by the presence of two nitrate groups attached to a furazan ring, making it a dinitrate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Furazandimethanol dinitrate typically involves the nitration of 4,5-furazandimethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is essential to prevent decomposition or unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The nitration reaction is conducted in stainless steel reactors equipped with cooling systems to maintain the desired temperature range .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Furazandimethanol dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4,5-Furazandimethanol dinitrate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound’s nitrate groups make it a potential candidate for studying nitric oxide release and its biological effects.

    Medicine: Research is ongoing to explore its potential as a vasodilator due to its nitrate content.

    Industry: It is used in the production of explosives and propellants due to its high energy content.

Wirkmechanismus

The mechanism of action of 4,5-Furazandimethanol dinitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle cells by increasing the levels of cyclic guanosine monophosphate (cGMP). This process involves the activation of guanylate cyclase, leading to the relaxation of smooth muscle fibers and subsequent vasodilation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,5-Furazandimethanol dinitrate is unique due to its furazan ring structure, which imparts distinct chemical properties compared to other nitrate esters.

Eigenschaften

CAS-Nummer

57449-43-1

Molekularformel

C4H4N4O7

Molekulargewicht

220.10 g/mol

IUPAC-Name

[4-(nitrooxymethyl)-1,2,5-oxadiazol-3-yl]methyl nitrate

InChI

InChI=1S/C4H4N4O7/c9-7(10)13-1-3-4(6-15-5-3)2-14-8(11)12/h1-2H2

InChI-Schlüssel

FELQBVPTAWJQAO-UHFFFAOYSA-N

Kanonische SMILES

C(C1=NON=C1CO[N+](=O)[O-])O[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.